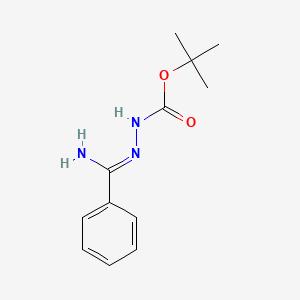

tert-Butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate

Description

tert-Butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate: is a chemical compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of a tert-butyl group, an imino group, and a phenyl group attached to a hydrazinecarboxylate backbone

Properties

IUPAC Name |

tert-butyl N-[(Z)-[amino(phenyl)methylidene]amino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-14-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWHNGLXDSXTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/N=C(/C1=CC=CC=C1)\N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions may vary, but common solvents used include toluene or ethanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

tert-Butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The phenyl group may participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the biological activity of the compound, leading to its observed effects.

Comparison with Similar Compounds

tert-Butyl carbazate: A related compound with similar reactivity but lacking the imino and phenyl groups.

Phenylhydrazinecarboxylate: Similar structure but without the tert-butyl group.

Iminophenylhydrazine: Contains the imino and phenyl groups but lacks the tert-butyl group.

Uniqueness: tert-Butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate is unique due to the combination of its tert-butyl, imino, and phenyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with other molecules.

Biological Activity

Tert-Butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in drug development and biochemical research. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

- IUPAC Name: this compound

- Molecular Formula: C12H16N4O2

- Molecular Weight: 244.28 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent, anti-inflammatory compound, and its role in modulating biochemical pathways.

The compound is believed to exert its effects through several mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation.

- Antioxidant Activity: The compound shows promise in reducing oxidative stress by scavenging free radicals.

- Gene Expression Modulation: It can influence the expression of genes related to apoptosis and cell cycle regulation.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against various cancer cell lines, including breast and lung cancer. The results indicated:

- IC50 Values: The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, demonstrating significant cytotoxicity.

- Mechanism: Flow cytometry analysis revealed that treated cells underwent apoptosis, indicated by increased annexin V staining and caspase activation.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound using a murine model of acute inflammation:

- Results: Administration of the compound significantly reduced paw edema compared to control groups.

- Biomarkers: Levels of pro-inflammatory cytokines (TNF-α, IL-6) were markedly decreased, suggesting a potent anti-inflammatory effect.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 10-30 µM | |

| Anti-inflammatory | Reduced paw edema | |

| Antioxidant | Scavenging of free radicals |

Discussion

The findings suggest that this compound has promising biological activities that warrant further investigation. Its ability to modulate key pathways involved in cancer progression and inflammation highlights its potential as a therapeutic agent.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for tert-butyl 2-(imino(phenyl)methyl)hydrazinecarboxylate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazinecarboxylate derivatives are often prepared using tert-butyl carbazate intermediates under basic conditions. A typical approach involves reacting tert-butyl hydrazinecarboxylate with substituted aldehydes or ketones in polar aprotic solvents (e.g., THF) at low temperatures (−78°C) to minimize side reactions. Column chromatography (e.g., 20% EtOAc/hexanes) is effective for purification . Yield optimization may require adjusting stoichiometry, temperature, or catalyst (e.g., acetic acid for imine formation) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 757 [M+H]+) and purity (retention time ~1.23 minutes under SQD-FA05 conditions) .

- NMR : Use ¹H/¹³C NMR to verify hydrazine and tert-butyl group signals (e.g., δ 1.4 ppm for tert-butyl protons, δ 160–170 ppm for carbonyl carbons) .

- X-ray crystallography : SHELX software (e.g., SHELXL) resolves structural ambiguities, particularly for hydrazine tautomerism or stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.